4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]
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Overview
Description
4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] is a chemiluminescent compound known for its ability to emit light upon decomposition. This property makes it highly valuable in various scientific applications, particularly in the field of biochemistry and molecular biology. The compound is often used as a substrate in chemiluminescent assays, where it produces a detectable signal in the presence of specific enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] typically involves the formation of a dioxetane ring through a photochemical reaction. The process begins with the preparation of a suitable precursor, such as a fluorene derivative, which is then subjected to ultraviolet light in the presence of a photosensitizer. This reaction leads to the formation of the dioxetane ring, resulting in the desired compound .
Industrial Production Methods
Industrial production of 4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorene derivatives, while substitution reactions can produce a wide range of substituted fluorene compounds .
Scientific Research Applications
4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] has a wide range of scientific research applications, including:
Chemistry: Used as a chemiluminescent probe in various chemical assays.
Biology: Employed in molecular biology for detecting nucleic acids and proteins.
Medicine: Utilized in diagnostic assays for detecting specific biomarkers.
Industry: Applied in quality control processes for detecting contaminants.
Mechanism of Action
The mechanism of action of 4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] involves its decomposition in the presence of specific enzymes, such as alkaline phosphatase. This decomposition leads to the formation of an excited state intermediate, which then emits light as it returns to the ground state. The emitted light can be detected and measured, providing a quantitative readout of the enzyme activity .
Comparison with Similar Compounds
4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] is part of a class of compounds known as dioxetanes. Similar compounds include:
3-(2’-Spiroadamantane)-4-methoxy-4-(3’'-phosphoryloxy)phenyl-1,2-dioxetane: Known for its use in ultrasensitive enzyme-linked immunoassays.
Disodium 2-chloro-5-(4-methoxyspiro[1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)-1-phenyl phosphate: Used in chemiluminescent detection assays.
The uniqueness of 4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] lies in its specific chemiluminescent properties, which make it highly sensitive and suitable for a wide range of applications .
Properties
CAS No. |
61040-11-7 |
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Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
4-methoxyspiro[dioxetane-3,9'-fluorene] |
InChI |
InChI=1S/C15H12O3/c1-16-14-15(18-17-14)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,14H,1H3 |
InChI Key |
HPPSYKXCGUYOJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2(C3=CC=CC=C3C4=CC=CC=C42)OO1 |
Origin of Product |
United States |
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